Crystal Structure Analysis of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol: A Technical Guide
Crystal Structure Analysis of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol, a heterocyclic compound of interest to researchers in drug development and materials science. Due to the absence of a published crystal structure for this specific molecule, this document presents a detailed examination based on established data from structurally analogous compounds. The guide outlines a probable synthetic pathway, predicted spectroscopic data, and a discussion of its tautomeric nature. Furthermore, crystallographic data from a closely related molecule, 2-amino-5-(4-nitrophenyl)-1,3,4-oxadiazole, is provided as a reference to infer potential solid-state characteristics. This guide is intended to serve as a valuable resource for scientists and researchers, offering insights into the chemical and structural properties of this compound.
Introduction
The 1,3,4-oxadiazole moiety is a prominent scaffold in medicinal chemistry, known to exhibit a wide range of biological activities. The introduction of a 4-nitrophenyl group at the 5-position and a hydroxyl group at the 2-position of the oxadiazole ring is anticipated to confer unique electronic and structural properties, making 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol a compound of significant scientific interest.
A thorough search of crystallographic databases reveals that a definitive crystal structure for 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol has not been reported to date. This guide, therefore, adopts a comparative analytical approach, leveraging data from its thio-analogue, 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol, and other closely related structures to provide a robust predictive analysis.
Tautomerism
It is highly probable that 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol exists in a tautomeric equilibrium with its keto form, 5-(4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one. This phenomenon is well-documented in similar heterocyclic systems. The specific dominant tautomer in the solid state and in solution will be influenced by factors such as solvent polarity and intermolecular interactions, including hydrogen bonding.
Experimental Protocols
Proposed Synthesis of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol
The synthesis of the title compound can be logically approached through a multi-step process, analogous to the preparation of its thiol counterpart.[1] This involves the initial formation of an acid hydrazide, followed by cyclization.
Step 1: Synthesis of Methyl 4-nitrobenzoate 4-Nitrobenzoic acid is refluxed with methanol in the presence of a catalytic amount of concentrated sulfuric acid or thionyl chloride to yield methyl 4-nitrobenzoate.
Step 2: Synthesis of 4-Nitrobenzohydrazide The resulting ester, methyl 4-nitrobenzoate, is then treated with hydrazine hydrate in a suitable solvent like ethanol and refluxed to produce 4-nitrobenzohydrazide.
Step 3: Cyclization to 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol The 4-nitrobenzohydrazide is cyclized using a phosgene equivalent, such as triphosgene, in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent like dichloromethane or THF. The reaction mixture is typically stirred at room temperature or gentle heating to afford the final product.
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
Predicted and Comparative Data
Spectroscopic Data
The following table summarizes the predicted spectroscopic data for 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol, inferred from the experimental data of its thiol analogue, 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol.[1]
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the nitrophenyl group are expected to appear as two doublets in the range of δ 8.1-8.4 ppm. A broad singlet for the hydroxyl proton is anticipated, with its chemical shift being concentration and solvent dependent. |
| ¹³C NMR | Aromatic carbons would resonate in the region of δ 125-150 ppm. The two carbons of the oxadiazole ring are expected to appear at approximately δ 158-165 ppm (C-5) and δ 155-160 ppm (C-2). |
| IR (cm⁻¹) | Characteristic peaks for N-H stretching (in the keto form) around 3100-3300 cm⁻¹, C=O stretching (keto form) around 1700-1750 cm⁻¹, C=N stretching around 1600-1650 cm⁻¹, and C-O-C stretching of the oxadiazole ring around 1000-1100 cm⁻¹. The nitro group will show characteristic symmetric and asymmetric stretches around 1350 and 1530 cm⁻¹, respectively. |
| Mass Spec (m/z) | The molecular ion peak [M]⁺ is expected at m/z 207. Key fragmentation patterns would likely involve the loss of the nitro group (NO₂) and subsequent fragmentation of the oxadiazole ring. |
Comparative Crystallographic Data
As a reference for the potential crystal structure of the title compound, the crystallographic data for a structurally similar molecule, 5-Phenyl-1,3,4-oxadiazol-2-amine, is presented below.[2] It is important to note that the substitution of the amino group with a hydroxyl group and the addition of a nitro group on the phenyl ring will influence the crystal packing and unit cell parameters.
| Parameter | 5-Phenyl-1,3,4-oxadiazol-2-amine [2] |
| Chemical Formula | C₈H₇N₃O |
| Formula Weight | 161.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.194 (3) |
| b (Å) | 5.8990 (5) |
| c (Å) | 15.034 (5) |
| β (°) | 130.193 (18) |
| Volume (ų) | 758.3 (3) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.412 |
| Temperature (K) | 291 |
Conclusion
While a definitive crystal structure of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol remains to be determined, this technical guide provides a comprehensive theoretical and comparative analysis of its key chemical and structural features. The proposed synthetic route offers a viable pathway for its preparation, and the predicted spectroscopic data serves as a benchmark for its characterization. The discussion on tautomerism and the inclusion of crystallographic data from a related compound provide valuable context for researchers working with this and similar heterocyclic systems. Further experimental work, particularly single-crystal X-ray diffraction, is warranted to fully elucidate the precise solid-state structure and intermolecular interactions of this promising compound.


